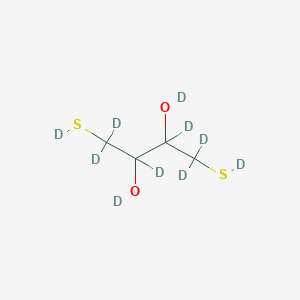
2-(2-methyl-1H-imidazol-1-yl)propanoic acid
Vue d'ensemble
Description
2-(2-Methyl-1H-imidazol-1-yl)propanoic acid (MIPA) is an organic compound belonging to the class of aliphatic carboxylic acids. It is an important intermediate in the synthesis of many organic compounds and is widely used in the pharmaceutical industry. MIPA has a wide range of applications in the laboratory and is used in a variety of biochemical and physiological studies.
Mécanisme D'action
2-(2-methyl-1H-imidazol-1-yl)propanoic acid is an inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids. Inhibition of ACC leads to decreased synthesis of fatty acids and thus a decrease in the amount of fatty acids available for energy production. This mechanism of action has been exploited in the development of drugs and other therapeutic agents.
Effets Biochimiques Et Physiologiques
2-(2-methyl-1H-imidazol-1-yl)propanoic acid has been shown to have a wide range of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, leading to decreased levels of fatty acids in the body. In addition, 2-(2-methyl-1H-imidazol-1-yl)propanoic acid has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol, leading to decreased levels of cholesterol in the body. Furthermore, 2-(2-methyl-1H-imidazol-1-yl)propanoic acid has been shown to inhibit the activity of enzymes involved in the synthesis of glucose, leading to decreased levels of glucose in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methyl-1H-imidazol-1-yl)propanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easily available. In addition, it is relatively stable and has a low toxicity. However, 2-(2-methyl-1H-imidazol-1-yl)propanoic acid also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Orientations Futures
There are a number of potential future directions for the use of 2-(2-methyl-1H-imidazol-1-yl)propanoic acid in scientific research. One potential direction is the development of drugs and other therapeutic agents that target specific enzymes or pathways in the body. Another potential direction is the development of new synthetic methods for the preparation of 2-(2-methyl-1H-imidazol-1-yl)propanoic acid and related compounds. Finally, further research into the biochemical and physiological effects of 2-(2-methyl-1H-imidazol-1-yl)propanoic acid could lead to a better understanding of its potential uses in the laboratory.
Applications De Recherche Scientifique
2-(2-methyl-1H-imidazol-1-yl)propanoic acid has been widely used in a variety of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has also been used in studies of cell signaling pathways and in the development of drugs and other therapeutic agents. Furthermore, 2-(2-methyl-1H-imidazol-1-yl)propanoic acid has been used in the study of gene expression and epigenetics.
Propriétés
IUPAC Name |
2-(2-methylimidazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(7(10)11)9-4-3-8-6(9)2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVMXMYFWOQFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588509 | |
| Record name | 2-(2-Methyl-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-imidazol-1-yl)propanoic acid | |
CAS RN |
782414-84-0 | |
| Record name | 2-(2-Methyl-1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1602294.png)

![Trisodium;[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]oxy-[[[hydroxy(oxido)phosphoryl]methyl-oxidophosphoryl]methyl]phosphinate](/img/no-structure.png)


![4-[[2-(Chloromethyl)phenyl]methyl]morpholine](/img/structure/B1602306.png)